Superior M4 Muscarinic Receptor Potency vs. Expanded-Ring Spirocyclic Analogs
In a direct head-to-head comparison within the same M4 muscarinic acetylcholine receptor antagonist series, the 6-azaspiro[2.5]octane core demonstrated significantly superior potency compared to a ring-expanded analog. Compound 10, featuring the 6-azaspiro[2.5]octane scaffold, exhibited an IC50 of 1.8 nM at the human M4 receptor [1]. In contrast, the 7-azaspiro[3.5]nonane analog (Compound 20) showed a marked decrease in potency with an IC50 of 730 nM [1].
| Evidence Dimension | Human M4 muscarinic receptor antagonism (IC50) |
|---|---|
| Target Compound Data | Compound 10 (with 6-azaspiro[2.5]octane core): IC50 = 1.8 nM |
| Comparator Or Baseline | Compound 20 (7-azaspiro[3.5]nonane analog): IC50 = 730 nM |
| Quantified Difference | >400-fold increase in potency for the 6-azaspiro[2.5]octane core |
| Conditions | In vitro functional assay measuring calcium mobilization in CHO cells expressing human M4 receptors |
Why This Matters
This >400-fold difference in potency demonstrates that the 6-azaspiro[2.5]octane scaffold is not interchangeable with other spirocyclic cores for achieving high-affinity M4 antagonism, directly impacting the viability of a drug discovery program.
- [1] Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. View Source
